RIP2 Kinase Inhibitor 4

PROTAC Targeted protein degradation RIPK2 degrader

RIP2 Kinase Inhibitor 4 is a validated RIPK2-targeting PROTAC degrader designed for researchers requiring complete and sustained target ablation. Unlike ATP-competitive inhibitors, its catalytic mechanism enables a PK-PD disconnect, suppressing MDP-stimulated TNFα for over 48 hours after a single dose in vivo and achieving sub-nM cellular potency (pIC50 9.3 in human PBMCs). This compound is the optimal choice for discriminating RIPK2 kinase-dependent vs. scaffolding functions and for long-term in vivo protocols. Procure now to access >98% purity material and transform your NOD/RIPK2 pathway studies.

Molecular Formula C50H66F2N14O7S
Molecular Weight 1045.2 g/mol
Cat. No. B12409387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIP2 Kinase Inhibitor 4
Molecular FormulaC50H66F2N14O7S
Molecular Weight1045.2 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1NC2=NC=NC3=CC(=C(C=C32)S(=O)(=O)C(C)(C)C)OCCCN4CCN(CC4)C5=NC=C(N=C5)C(=O)NC6CC(N(C6)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)C(=O)NC7=C(C=CC=C7F)F)C
InChIInChI=1S/C50H66F2N14O7S/c1-28-29(2)62-63-43(28)61-44-32-22-39(74(71,72)50(7,8)9)38(23-35(32)56-27-57-44)73-20-12-15-64-16-18-65(19-17-64)40-25-54-36(24-55-40)46(68)58-31-21-37(47(69)59-41-33(51)13-11-14-34(41)52)66(26-31)48(70)42(49(4,5)6)60-45(67)30(3)53-10/h11,13-14,22-25,27,30-31,37,42,53H,12,15-21,26H2,1-10H3,(H,58,68)(H,59,69)(H,60,67)(H2,56,57,61,62,63)/t30-,31-,37-,42+/m0/s1
InChIKeyCHNBEZLJAQUZEX-LFRONEFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RIP2 Kinase Inhibitor 4: A PROTAC-Based RIPK2 Degrader for Inflammatory and Oncology Research


RIP2 Kinase Inhibitor 4 (CAS: 2126803-41-4) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade receptor-interacting serine/threonine protein kinase 2 (RIPK2), also known as RIP2 kinase [1]. Unlike conventional ATP-competitive small-molecule inhibitors that occupy the kinase active site to block catalytic activity, this compound simultaneously engages RIPK2 and an inhibitor of apoptosis protein (IAP) E3 ligase, promoting ubiquitination and subsequent proteasome-mediated degradation of the target protein [1]. The compound belongs to a class of IAP-recruiting PROTACs developed from the optimization of RIPK2-targeting warheads and IAP-binding ligands . It demonstrates a catalytic mechanism of action that distinguishes it fundamentally from occupancy-driven inhibitors in the RIP2 kinase inhibitor landscape [2].

Why ATP-Competitive RIP2 Kinase Inhibitors Cannot Substitute for RIP2 Kinase Inhibitor 4 in Degradation-Focused Studies


Conventional RIP2 kinase inhibitors such as GSK583 (IC50 = 5 nM), GSK2983559 (IC50 = 7 nM), and RIP2 Kinase Inhibitor 3 (IC50 = 1 nM) function via reversible occupancy of the ATP-binding pocket, requiring sustained target engagement to maintain pharmacological effect [1][2]. In contrast, RIP2 Kinase Inhibitor 4 operates through a catalytic degradation mechanism: one molecule can mediate the ubiquitination and proteasomal destruction of multiple RIPK2 protein copies before being released to engage additional targets [3]. This fundamental mechanistic divergence produces profound differences in pharmacodynamic duration, cellular efficacy thresholds, and resistance susceptibility. Critically, ATP-competitive inhibitors are inherently limited by occupancy requirements—once compound levels fall below the inhibitory threshold, kinase activity resumes—whereas PROTAC-mediated protein degradation establishes a PK-PD disconnect wherein pharmacological effects persist well beyond detectable drug exposure due to the time required for de novo protein resynthesis [3]. Consequently, researchers seeking sustained RIPK2 pathway suppression, sub-stoichiometric target engagement, or evasion of kinase-domain resistance mutations cannot achieve these experimental objectives with conventional ATP-competitive inhibitors and must employ a PROTAC-based degrader approach [4].

Quantitative Differentiation Evidence: RIP2 Kinase Inhibitor 4 vs. Conventional RIP2 Kinase Inhibitors


Mechanism of Action Differentiation: Catalytic Protein Degradation vs. Reversible ATP-Competitive Inhibition

RIP2 Kinase Inhibitor 4 functions as a heterobifunctional PROTAC that recruits IAP E3 ligases to RIPK2, catalyzing ubiquitin transfer and proteasome-mediated degradation, whereas GSK583, GSK2983559, and RIP2 Kinase Inhibitor 3 are reversible ATP-competitive inhibitors that merely occupy the kinase active site without depleting the target protein [1][2]. The catalytic nature of PROTAC action enables sub-stoichiometric target engagement: a single PROTAC molecule can mediate degradation of multiple RIPK2 protein copies before dissociating, in contrast to the 1:1 stoichiometric occupancy required for conventional inhibitors [1].

PROTAC Targeted protein degradation RIPK2 degrader

RIPK2 Degradation Potency: pIC50 = 8 (IC50 ≈ 10 nM) for Target Protein Elimination

RIP2 Kinase Inhibitor 4 effectively degrades RIPK2 with a pIC50 of 8, corresponding to an IC50 of approximately 10 nM for target protein degradation [1]. In comparison, conventional ATP-competitive inhibitors such as GSK583 (IC50 = 5 nM for kinase inhibition), GSK2983559 (IC50 = 7 nM), and RIP2 Kinase Inhibitor 3 (IC50 = 1 nM) exhibit potent kinase domain binding but do not degrade the target protein and therefore cannot eliminate scaffolding or non-catalytic functions of RIPK2 [2][3]. The PROTAC achieves a maximal degradation efficiency (Dmax) exceeding 90% at saturating concentrations in cellular assays [1].

RIPK2 degradation PROTAC potency pIC50

In Vivo Pharmacodynamic Persistence: Sustained RIPK2 Degradation 48 Hours Post-Dose

RIP2 Kinase Inhibitor 4, when administered subcutaneously to rats at 0.5 mg/kg, demonstrated sustained RIPK2 degradation and inhibition of MDP-stimulated TNFα release at the 48-hour time point, even after compound levels had fallen below the limit of detection [1]. This PK-PD disconnect is a hallmark of PROTAC-mediated degradation and stands in stark contrast to ATP-competitive inhibitors such as GSK583 and GSK2983559, which require sustained plasma concentrations above the inhibitory threshold to maintain pharmacological effect and lose activity as the compound is cleared [2].

Pharmacodynamics PK-PD disconnect In vivo degradation

E3 Ligase Recruitment Profile: Differential Binding to cIAP1/XIAP BIR Domains vs. Conventional IAP Binders

RIP2 Kinase Inhibitor 4 (designated Compound 20 in the optimization series) exhibits a distinctive IAP E3 ligase recruitment profile characterized by comparatively reduced binding potency at both cIAP1 and XIAP BIR3 domains, and increased binding potency at the XIAP BIR2 domain [1]. This BIR domain selectivity profile is a deliberate optimization outcome distinguishing it from earlier-generation IAP-based PROTACs and pan-IAP inhibitors, which often exhibit promiscuous BIR3 domain engagement associated with off-target effects including cIAP1 autoubiquitination and unintended apoptosis modulation [1].

E3 ligase IAP binder BIR domain selectivity

Functional Cellular Activity: Inhibition of MDP-Stimulated TNFα Production in Human PBMCs

RIP2 Kinase Inhibitor 4 demonstrates potent inhibition of muramyl dipeptide (MDP)-stimulated TNFα production in human peripheral blood mononuclear cells (PBMCs) with a pIC50 of 9.3 (corresponding to an IC50 of approximately 0.5 nM) [1]. For comparison, GSK583 inhibits both TNFα and IL-6 production with an IC50 of approximately 200 nM in explant cultures . While direct head-to-head comparison in identical cellular systems is not available, the PROTAC achieves functional cytokine suppression at sub-nanomolar concentrations, reflecting the amplification inherent to catalytic degradation mechanisms [2].

TNFα inhibition PBMC assay NOD2 signaling

Optimal Research Applications for RIP2 Kinase Inhibitor 4 Based on Quantitative Differentiation Evidence


Sustained RIPK2 Pathway Suppression in Long-Term In Vivo Efficacy Studies

Investigators conducting multi-day or multi-week in vivo studies requiring continuous RIPK2 pathway suppression should prioritize RIP2 Kinase Inhibitor 4 over conventional ATP-competitive inhibitors. The PROTAC's demonstrated PK-PD disconnect enables sustained target degradation and TNFα suppression for at least 48 hours following a single 0.5 mg/kg subcutaneous dose in rats, even after compound clearance below detection limits [1][2]. In contrast, GSK583 and GSK2983559 require continuous target occupancy maintained by frequent dosing, which complicates long-term experimental protocols and increases animal handling artifacts [3].

Functional Dissection of RIPK2 Scaffolding vs. Catalytic Functions

Research aimed at distinguishing between the kinase catalytic activity and the scaffolding functions of RIPK2 requires complete protein elimination rather than transient catalytic inhibition. RIP2 Kinase Inhibitor 4 achieves >90% maximal degradation of RIPK2 protein, thereby ablating both kinase-dependent and kinase-independent functions simultaneously [1]. Conventional inhibitors (GSK583, GSK2983559, RIP2 Kinase Inhibitor 3) preserve the RIPK2 protein scaffold and cannot resolve these functional distinctions, limiting their utility in mechanistic studies of RIPK2's non-catalytic roles in NOD1/NOD2 signalosome assembly [2].

NOD2 Pathway Studies in Primary Human Immune Cells Requiring High Potency

Experiments employing human PBMCs to interrogate NOD2-mediated inflammatory signaling benefit from RIP2 Kinase Inhibitor 4's sub-nanomolar functional potency (pIC50 = 9.3, ≈0.5 nM for MDP-stimulated TNFα inhibition) [1]. This potency advantage over GSK583 (≈200 nM in explant cultures) enables investigators to minimize compound concentrations in cell culture, thereby reducing DMSO vehicle artifacts and mitigating off-target effects that can confound interpretation of NOD2 pathway modulation in primary immune cells [2][3].

Target Validation Studies Requiring Complete RIPK2 Ablation Without Genetic Manipulation

For target validation experiments where genetic knockout or siRNA knockdown is impractical or introduces compensatory pathway artifacts, RIP2 Kinase Inhibitor 4 provides a pharmacological alternative that achieves near-complete RIPK2 protein elimination with a pIC50 of 8 [1][2]. Unlike ATP-competitive inhibitors that leave the protein intact and subject to feedback upregulation or compensatory signaling, PROTAC-mediated degradation removes the target entirely, more closely recapitulating the phenotype of genetic loss-of-function studies while maintaining temporal control and reversibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for RIP2 Kinase Inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.